4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one

描述

Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation

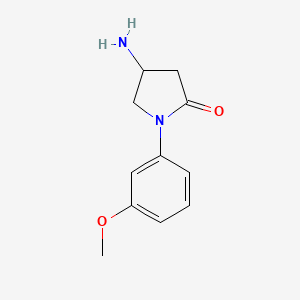

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-amino-1-(3-methoxyphenyl)-2-pyrrolidinone, which provides a precise description of the molecular architecture. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrrolidinone ring serves as the parent structure with appropriate substitution patterns clearly designated. The name indicates that the compound contains a pyrrolidin-2-one core structure, which is a five-membered saturated heterocyclic lactam with the carbonyl group positioned at the 2-position relative to the nitrogen atom. The 4-amino designation specifies the presence of an amino group (-NH₂) attached to the carbon atom at position 4 of the pyrrolidine ring, while the 1-(3-methoxyphenyl) portion indicates that a 3-methoxyphenyl group is attached to the nitrogen atom at position 1 of the pyrrolidinone ring.

The structural interpretation reveals a complex molecular framework where the methoxy group (-OCH₃) is positioned at the meta position (position 3) of the phenyl ring, which is directly bonded to the nitrogen atom of the pyrrolidinone system. The InChI representation "InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14/h2-4,6,8H,5,7,12H2,1H3" provides a detailed connectivity description, showing the precise arrangement of atoms and bonds within the molecule. The canonical SMILES notation "COc1cccc(c1)N1CC(CC1=O)N" offers an alternative linear representation that captures the essential structural features, including the methoxy group on the benzene ring and the amino-substituted pyrrolidinone moiety. This structural arrangement creates a molecule with multiple potential sites for chemical modification and interaction, making it an interesting target for synthetic and medicinal chemistry applications.

Alternative Nomenclature Systems and Registry Identifiers

The compound is recognized under several alternative nomenclature systems and carries multiple registry identifiers that facilitate its identification across different chemical databases and literature sources. The Chemical Abstracts Service registry number 924855-21-0 serves as the primary unique identifier for this compound in chemical databases worldwide. Alternative systematic names include "4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one" and "2-Pyrrolidinone, 4-amino-1-(3-methoxyphenyl)-", which represent variations in naming conventions while describing the same molecular structure. The MDL number MFCD08690195 provides another important identifier used in chemical inventory systems and commercial catalogs. These multiple identifiers ensure comprehensive coverage across different chemical information systems and facilitate accurate compound identification in research and commercial contexts.

The InChI Key LADVNPJEFLWQTE-UHFFFAOYSA-N represents a unique 27-character identifier derived from the InChI string, providing a compact and searchable format for database queries. This standardized identifier enables precise compound matching across different chemical databases and eliminates ambiguity that might arise from variations in nomenclature. Commercial suppliers and chemical vendors often assign their own catalog numbers, such as AP87244 and AH87244, which facilitate ordering and inventory management. The compound also appears in various forms, including the hydrochloride salt derivative, which may carry similar but distinct registry identifiers depending on the specific salt form. The existence of multiple nomenclature systems and identifiers reflects the compound's presence in diverse chemical databases and its availability from multiple commercial sources, indicating its relevance in chemical research and potential applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₄N₂O₂ provides essential information about the atomic composition and stoichiometry of this compound. This formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, which combine to form the complete molecular structure. The molecular weight is consistently reported as 206.24 grams per mole across multiple sources, with some databases providing more precise values such as 206.2411 grams per mole. The degree of unsaturation can be calculated from the molecular formula, revealing the presence of five degrees of unsaturation, which corresponds to the aromatic benzene ring (four degrees) and the lactam carbonyl group (one degree) within the structure. The relatively low molecular weight places this compound in a range suitable for various synthetic applications and potential pharmaceutical relevance.

The elemental composition analysis reveals that carbon constitutes the largest percentage by mass at approximately 64.06%, followed by oxygen at 15.52%, nitrogen at 13.58%, and hydrogen at 6.84%. The presence of two nitrogen atoms in the molecular formula is significant, as one nitrogen is incorporated into the pyrrolidinone ring system while the other is part of the amino substituent group. The two oxygen atoms correspond to the methoxy group on the phenyl ring and the carbonyl oxygen of the lactam functionality. This elemental distribution and the specific arrangement of heteroatoms contribute to the compound's chemical properties and potential reactivity patterns, making it an interesting substrate for various chemical transformations and applications.

Isomeric Considerations and Stereochemical Configuration

The structural analysis of this compound reveals important stereochemical considerations, particularly regarding the presence of a chiral center at the 4-position of the pyrrolidinone ring where the amino group is attached. The carbon atom bearing the amino group represents an asymmetric center, as it is bonded to four different groups: the amino group itself, two different carbon atoms of the pyrrolidine ring, and a hydrogen atom. This stereochemical feature means that the compound can exist as two enantiomers, designated as (4R) and (4S) configurations, depending on the spatial arrangement of substituents around the chiral center. The search results indicate the existence of related stereoisomeric compounds, such as (4S)-4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one, which confirms the recognition of stereochemical variants in this compound family.

属性

IUPAC Name |

4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14/h2-4,6,8H,5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADVNPJEFLWQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies for Pyrrolidinone Derivatives

Pyrrolidinones are five-membered lactams that serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The preparation of 4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one involves three primary synthetic routes, each distinguished by the sequence of ring formation, functionalization, and salt formation.

Cyclization of γ-Aminobutyric Acid Derivatives

Ring Formation via Nucleophilic Attack

A foundational approach involves the cyclization of γ-aminobutyric acid (GABA) analogs. For example, reacting 3-methoxybenzylamine with a γ-keto ester or γ-keto acid under acidic conditions generates the pyrrolidinone core. In one reported protocol:

- Intermediate Preparation : 3-Methoxybenzylamine is condensed with ethyl 4-chloroacetoacetate in the presence of triethylamine, yielding a γ-keto amide intermediate.

- Cyclization : Treatment with hydrochloric acid induces intramolecular nucleophilic attack, forming the pyrrolidin-2-one ring.

- Amination : The 4-position is functionalized via reductive amination using ammonium acetate and sodium cyanoborohydride, introducing the amino group.

Key Conditions :

Multi-Component Reactions Using Itaconic Acid

Three-Component Condensation

A scalable method adapted from recent studies employs itaconic acid, 3-methoxybenzaldehyde, and an amine precursor in a one-pot reaction:

- Imine Formation : 3-Methoxybenzaldehyde reacts with aniline in glacial acetic acid to generate an imine intermediate.

- Nucleophilic Addition : Itaconic acid undergoes Michael addition to the imine, facilitated by the acidic medium.

- Cyclization : Spontaneous cyclization forms the pyrrolidinone skeleton, followed by oxidation to introduce the ketone moiety.

Optimization Insights :

Reductive Amination and Salt Formation

Post-Functionalization of Pyrrolidinone Intermediates

Late-stage introduction of the amino group is achieved via reductive amination:

- Ketone Activation : 1-(3-Methoxyphenyl)pyrrolidin-2-one is treated with ammonium acetate and titanium(IV) isopropoxide to form an imine.

- Reduction : Sodium borohydride reduces the imine to the secondary amine.

- Salt Formation : The free base is precipitated as the hydrochloride salt using concentrated HCl in diethyl ether.

Challenges :

- Selectivity : Competing over-reduction to the pyrrolidine byproduct necessitates careful stoichiometric control.

- Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) isolates the target compound in >95% purity.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Cyclization (GABA) | 60–70 | 90–95 | Moderate | Straightforward intermediate synthesis |

| Multi-Component Reaction | 75–80 | 85–90 | High | One-pot simplicity |

| Reductive Amination | 65–75 | >95 | Low | Precise functionalization |

Challenges and Optimization Strategies

Tautomerism and Stability

The 3-hydroxy-3-pyrroline-2-one tautomer, identified in computational studies, complicates isolation. Strategies include:

- Low-Temperature Crystallization : Enhances recovery of the desired tautomer.

- pH Control : Maintaining acidic conditions (pH 3–4) stabilizes the lactam form.

Solvent and Catalytic Effects

化学反应分析

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.

Substitution: The amino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O2. It is a pyrrolidinone derivative, featuring a five-membered lactam structure, with an amino group and a methoxyphenyl group attached.

Scientific Research Applications

This compound has applications across various scientific disciplines. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, modulating their activity and resulting in diverse biological effects. Research indicates that it interacts with various biological targets, influencing their activity. Studies have explored its binding affinities and mechanisms of action in relation to different enzymes and receptors.

Organic Chemistry

Pyrrolidine is used in the synthesis of N-heterocycles. The synthesis involves different strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings. A variety of cyclic amines were synthesized in good to excellent yields. The synthesis of this compound generally involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrolidinone derivative. Common reagents include hydrochloric acid or sodium hydroxide. For industrial applications, large-scale synthesis may follow similar synthetic routes but optimized for yield and purity, often including purification steps such as recrystallization or chromatography to obtain the final product.

Pharmacology

Certain pyrrolidine derivatives have demonstrated anticancer activity. The compound this compound showed growth inhibition of 55% against lung cancer and 67% against CNS cancer.

Materials Science

作用机制

The mechanism of action of 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

相似化合物的比较

Table 1: Structural and Property Comparison

*Inferred from structural similarity to patented anticancer agents .

生物活性

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one is a chemical compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This compound, with the molecular formula C₁₁H₁₄N₂O₂, features a pyrrolidinone ring substituted with an amino group and a methoxyphenyl moiety. Its interactions with various biological targets suggest a range of therapeutic applications, particularly in the fields of antimicrobial and neuropharmacological research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds, while the methoxyphenyl group enhances hydrophobic interactions, potentially influencing various biochemical pathways. These interactions may modulate synaptic transmission and receptor activity, indicating its potential role in neurological applications.

Biological Activity and Applications

Research has indicated that this compound exhibits promising antibacterial and antifungal properties. In vitro studies have shown effectiveness against several pathogenic strains, including:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 0.0039 - 0.025 mg/mL |

| Escherichia coli | Bactericidal | 0.0039 - 0.025 mg/mL |

| Candida albicans | Antifungal | MIC values ranging from 16.69 to 78.23 µM |

| Pseudomonas aeruginosa | Moderate activity | MIC values between 11.29 to 77.38 µM |

These findings suggest that the compound has significant potential as a lead for developing new antimicrobial agents .

Antimicrobial Activity

A study conducted on various pyrrolidine derivatives demonstrated that those similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of electron-donating groups enhanced bioactivity, supporting the hypothesis that structural modifications can significantly influence pharmacological effects .

Neuropharmacological Potential

Preliminary studies exploring the neuropharmacological effects of this compound suggest its ability to modulate neurotransmitter systems. This modulation could lead to potential applications in treating neurological disorders, although further investigation is required to fully elucidate these effects.

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound sets it apart from similar compounds, influencing its reactivity and binding affinities. For example, compounds such as 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone exhibit different biological activities due to variations in their substituents. This highlights the importance of structural diversity in drug design.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of precursor molecules. For example, similar pyrrolidinone derivatives (e.g., 4-(3-methoxyphenyl)pyrrolidin-2-one) are synthesized using multi-step protocols involving cyclization and functional group protection . Reaction conditions such as temperature (e.g., 0–50°C) and catalysts (e.g., HCl in aqueous media) are critical for optimizing yields, as seen in analogous pyrrolidinone syntheses achieving ~52.7% efficiency .

- Key Considerations : Monitor reaction progress using HPLC or TLC and confirm purity via melting point analysis or NMR.

Q. How should researchers handle safety protocols for this compound given its toxicity profile?

- Methodology : Based on GHS classifications for structurally similar compounds (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one), this compound likely poses acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Use PPE (gloves, lab coats, P95 respirators) and work in fume hoods. Store at 2–8°C under inert atmospheres to prevent degradation .

- Key Considerations : Conduct risk assessments using Safety Data Sheets (SDS) and implement spill protocols (e.g., avoid dust generation, use ethanol for cleanup) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the pyrrolidinone ring and methoxyphenyl group .

- X-Ray Crystallography : For unambiguous structural determination, employ SHELXL or WinGX for small-molecule refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodology :

- Dynamic NMR (DNMR) : Investigate conformational equilibria in solution, particularly if the pyrrolidinone ring exhibits restricted rotation .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

- Control Experiments : Synthesize analogs (e.g., 3-fluoro or 3-chloro derivatives) to isolate electronic effects .

Q. What strategies optimize crystallization of this compound for X-ray studies?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) or mixed-solvent systems to enhance crystal growth .

- Temperature Gradients : Slow cooling from 50°C to room temperature reduces nucleation density, favoring larger crystals .

- Software Tools : Use SHELXD for phase problem resolution and OLEX2 for structure visualization .

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Comparative Studies : Synthesize analogs with varying substituents (e.g., 3-fluorophenyl, 3-chlorophenyl) and compare reaction rates in Suzuki-Miyaura couplings .

- Kinetic Analysis : Use pseudo-first-order kinetics to quantify steric hindrance via Hammett plots .

- DFT Calculations : Map electron density distributions to predict regioselectivity in electrophilic substitutions .

Notes for Methodological Rigor

- Reproducibility : Document solvent purification methods (e.g., molecular sieves for DMF) and reaction atmosphere (N/Ar) .

- Data Validation : Use orthogonal techniques (e.g., IR + NMR) to confirm functional groups and rule out impurities .

- Ethical Compliance : Adhere to institutional guidelines for toxic compound disposal (e.g., licensed waste contractors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。